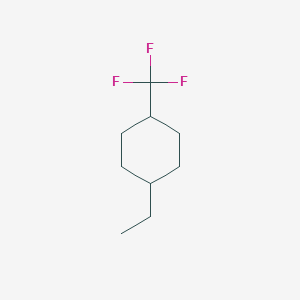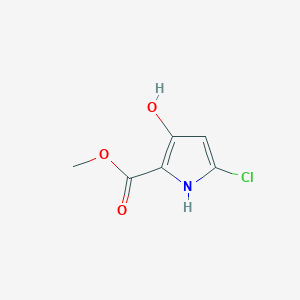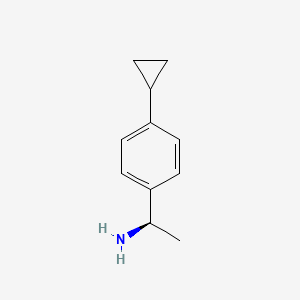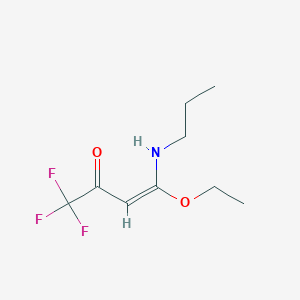![molecular formula C14H10F2N2O B12858525 4-(Difluoromethoxy)-2-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12858525.png)
4-(Difluoromethoxy)-2-phenyl-1H-pyrrolo[2,3-b]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Difluoromethoxy)-2-phenyl-1H-pyrrolo[2,3-b]pyridine is an organic compound that belongs to the class of pyrrolopyridines This compound is characterized by the presence of a difluoromethoxy group and a phenyl group attached to a pyrrolopyridine core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Difluoromethoxy)-2-phenyl-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolopyridine Core: This can be achieved by cyclization reactions involving appropriate precursors such as 2-aminopyridine and α,β-unsaturated carbonyl compounds.
Introduction of the Phenyl Group: This step often involves palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to attach the phenyl group to the pyrrolopyridine core.
Addition of the Difluoromethoxy Group: The difluoromethoxy group can be introduced using reagents like difluoromethyl ethers under specific conditions, often involving base-catalyzed reactions.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolopyridine core, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed on the phenyl group or other substituents using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions, where nucleophiles replace the fluorine atoms under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols, often in polar aprotic solvents.
Major Products:
Oxidation: Formation of oxidized derivatives with additional functional groups.
Reduction: Reduced forms of the compound with altered substituents.
Substitution: New compounds with nucleophilic groups replacing the difluoromethoxy group.
科学的研究の応用
4-(Difluoromethoxy)-2-phenyl-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of materials with specific electronic or optical properties.
作用機序
The mechanism of action of 4-(Difluoromethoxy)-2-phenyl-1H-pyrrolo[2,3-b]pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoromethoxy group can influence the compound’s lipophilicity and metabolic stability, affecting its bioavailability and efficacy.
類似化合物との比較
4-(Methoxy)-2-phenyl-1H-pyrrolo[2,3-b]pyridine: Similar structure but with a methoxy group instead of a difluoromethoxy group.
4-(Trifluoromethoxy)-2-phenyl-1H-pyrrolo[2,3-b]pyridine: Contains a trifluoromethoxy group, which may alter its chemical and biological properties.
Uniqueness: The presence of the difluoromethoxy group in 4-(Difluoromethoxy)-2-phenyl-1H-pyrrolo[2,3-b]pyridine imparts unique electronic and steric properties, potentially enhancing its reactivity and interaction with biological targets compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
特性
分子式 |
C14H10F2N2O |
|---|---|
分子量 |
260.24 g/mol |
IUPAC名 |
4-(difluoromethoxy)-2-phenyl-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C14H10F2N2O/c15-14(16)19-12-6-7-17-13-10(12)8-11(18-13)9-4-2-1-3-5-9/h1-8,14H,(H,17,18) |
InChIキー |
JNNAHIPKMDTSEM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=CN=C3N2)OC(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


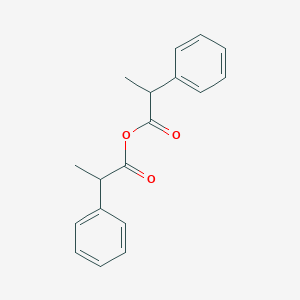
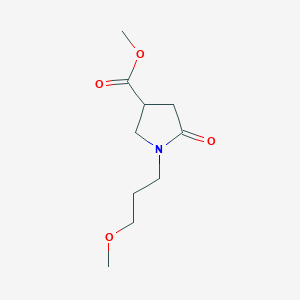
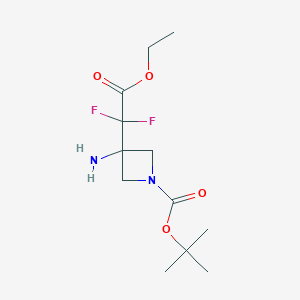

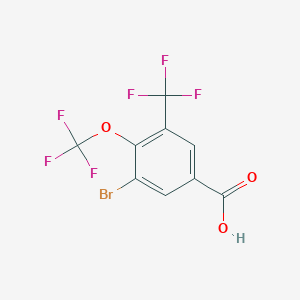
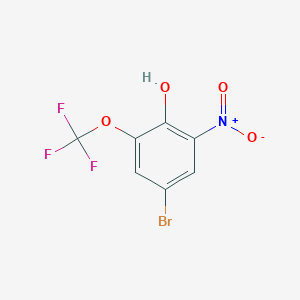

![1,2,3,4-Tetrahydronaphthalen-1-amine (1S,3aR,6aS)-2-(tert-butoxycarbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylate](/img/structure/B12858480.png)
![3-(2-Acetylbenzo[d]oxazol-6-yl)acrylic acid](/img/structure/B12858481.png)
